4-Ethynylbenzene-1,2-dioic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where an ethynyl group is introduced using an appropriate electrophile . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the substitution process.
Industrial Production Methods: Industrial production of 4-ethynylbenzene-1,2-dioic acid may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzene-1,2-dioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl or ethylene group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Br2, Cl2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives .
Scientific Research Applications
4-Ethynylbenzene-1,2-dioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethynylbenzene-1,2-dioic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The aromatic ring structure allows for π-π stacking interactions, which can affect its binding to proteins and other biomolecules .
Comparison with Similar Compounds
Phthalic Acid: A structurally similar compound but lacks the ethynyl group.
Terephthalic Acid: Another aromatic dicarboxylic acid with a different substitution pattern.
Isophthalic Acid: Similar to phthalic acid but with carboxyl groups in different positions.
Uniqueness: 4-Ethynylbenzene-1,2-dioic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities .
Properties
IUPAC Name |
4-ethynylphthalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDWBZQHNHBODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526592 | |
Record name | 4-Ethynylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87639-56-3 | |
Record name | 4-Ethynylbenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40526592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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